2-(2-ethylphenoxy)-N-propylpropanamide
Overview
Description
2-(2-ethylphenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioremediation Potential
2-(2-Ethylphenoxy)-N-propylpropanamide may have potential applications in bioremediation. Studies like the one by Chhaya and Gupte (2013) on laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A (BPA) using reverse micelles system show the effectiveness of certain compounds in the degradation of environmental pollutants, which suggests a possible area of application for this compound in similar contexts (Chhaya & Gupte, 2013).
Corrosion Inhibition
Compounds like this compound may serve as corrosion inhibitors. Research by Leçe, Emregül, and Atakol (2008) on Schiff base compounds, which exhibit inhibitor properties for mild steel, highlights the potential of this compound in similar applications (Leçe, Emregül, & Atakol, 2008).
Synthesis and Polymerization Applications
The synthesis of compounds and polymers can be an application area for this compound. For instance, research on the synthesis of biomimetic poly(2-(methacryloyloxy)ethyl phosphorylcholine) nanolatexes, as studied by Sugihara et al. (2010), provides insight into the potential use of this compound in synthesizing similar novel materials (Sugihara et al., 2010).
Antioxidant and Medical Research
The compound's structure suggests potential in medical research, particularly in the synthesis of molecules with antioxidant properties. Research like that by Choudhary et al. (2008) on new antioxidant phenylpropanoids from Lindelofia stylosa implies that similar compounds could be synthesized using this compound (Choudhary et al., 2008).
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-propylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-10-15-14(16)11(3)17-13-9-7-6-8-12(13)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBXHRCTGDNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC=CC=C1CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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